molecular formula C11H12O4 B172441 Methyl 2-acetoxy-4-methylbenzoate CAS No. 13515-12-3

Methyl 2-acetoxy-4-methylbenzoate

Cat. No. B172441
CAS RN: 13515-12-3
M. Wt: 208.21 g/mol
InChI Key: RUYFFNFPEXHQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetoxy-4-methylbenzoate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Methyl 2-acetoxy-4-methylbenzoate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX enzymes, Methyl 2-acetoxy-4-methylbenzoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Methyl 2-acetoxy-4-methylbenzoate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces the levels of nitric oxide (NO), which is involved in the inflammatory response. Additionally, Methyl 2-acetoxy-4-methylbenzoate has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-acetoxy-4-methylbenzoate in lab experiments is its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to exhibit anti-tumor activity and has potential use in cancer treatment. However, one of the limitations of using Methyl 2-acetoxy-4-methylbenzoate in lab experiments is its potential toxicity. Studies have shown that it can cause liver and kidney damage at high doses.

Future Directions

There are several future directions for the research of Methyl 2-acetoxy-4-methylbenzoate. One direction is to further investigate its potential therapeutic applications. Studies have shown that it has anti-inflammatory, analgesic, and antipyretic properties, as well as anti-tumor activity. Further research could lead to the development of new drugs for the treatment of various diseases. Another direction is to investigate its mechanism of action. Although it is believed to inhibit COX enzymes, the exact mechanism of action is not fully understood. Further research could lead to a better understanding of its therapeutic effects. Additionally, future research could focus on the development of safer and more effective derivatives of Methyl 2-acetoxy-4-methylbenzoate.

Scientific Research Applications

Methyl 2-acetoxy-4-methylbenzoate has been extensively researched for its potential therapeutic applications. Studies have shown that it possesses anti-inflammatory, analgesic, and antipyretic properties. It has also been found to exhibit anti-tumor activity and has potential use in cancer treatment. Additionally, Methyl 2-acetoxy-4-methylbenzoate has been studied for its ability to inhibit the growth of bacteria and fungi.

properties

CAS RN

13515-12-3

Product Name

Methyl 2-acetoxy-4-methylbenzoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetyloxy-4-methylbenzoate

InChI

InChI=1S/C11H12O4/c1-7-4-5-9(11(13)14-3)10(6-7)15-8(2)12/h4-6H,1-3H3

InChI Key

RUYFFNFPEXHQML-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C

synonyms

Benzoic acid, 2-(acetyloxy)-4-Methyl-, Methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-hydroxy-4-methylbenzoate (19.7 g, 0.119 mole) in pyridine (15 ml) was treated with acetic anhydride (15 ml, 16.23 g, 0.158 mol). The reaction was stirred at ambient temperature overnight and then the solvent evaporated. The residue was dissolved in CH2Cl2 and the solution washed with 2N aqueous HCl, water, saturated aqueous NaHCO3 solution, dried (MgSO4) and evaporated to give methyl 2-acetoxy-4-methylbenzoate which was used without further purification (24.58 g, 99%).
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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